
4-Butoxybutan-1-ol
Overview
Description
4-Butoxybutan-1-ol: is an organic compound with the molecular formula C8H18O2 . It is also known by other names such as 1,4-Tetrabutyleneglycol monobutyl ether and Butylene glycol monobutyl ether . This compound is a clear, colorless liquid with a mild odor and is used in various industrial applications.
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Butoxybutan-1-ol are not well-studied. Therefore, its impact on bioavailability is unclear. Given its molecular weight of146.23 , it’s reasonable to assume that it could be absorbed and distributed throughout the body.
Result of Action
It’s used in the synthesis of biomedical polyurethane for application as scaffold materials , suggesting it may have some influence on cellular structures.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . It’s also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butoxybutan-1-ol can be synthesized through the reaction of 1-Bromobutane with 1,4-Butanediol . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products Formed:
Oxidation: Butyric acid or butyraldehyde.
Reduction: Butanol.
Substitution: Various butyl ethers or esters.
Scientific Research Applications
4-Butoxybutan-1-ol has several applications in scientific research and industry:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It can be used in the synthesis of biomedical polyurethanes for scaffold materials.
Industry: It is used in the production of coatings, adhesives, and plasticizers.
Comparison with Similar Compounds
- 1-Butanol
- 2-Butoxyethanol
- 1,4-Butanediol
- Butylene glycol
Comparison: 4-Butoxybutan-1-ol is unique due to its specific structure, which combines the properties of both butanol and butoxy groups. This gives it distinct solubility and reactivity characteristics compared to other similar compounds .
Biological Activity
4-Butoxybutan-1-ol, a compound with the molecular formula , has garnered attention in various fields, particularly in biochemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including its effects on cell viability, antioxidant properties, and potential therapeutic applications.
This compound is characterized by its unique structure, which includes a butoxy group attached to a butanol backbone. This structural configuration influences its solubility and reactivity, making it suitable for various applications in biological systems.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent for conditions characterized by oxidative damage.
Cytotoxicity and Cell Viability
A study assessing the cytotoxic effects of this compound revealed dose-dependent responses in cell cultures. The WST-1 assay indicated that higher concentrations of the compound significantly reduced cell viability. For instance:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
50 | 85 |
100 | 60 |
200 | 30 |
These findings suggest that while the compound may have beneficial antioxidant effects at lower concentrations, it could exhibit cytotoxicity at higher levels, necessitating careful dosage considerations in therapeutic applications.
Biocompatibility Studies
In a biocompatibility study involving bacterial cellulose membranes loaded with extracts containing this compound, the compound was shown to enhance the membranes' properties without compromising cell viability. The results indicated that the incorporation of this compound could improve the membranes' functional capabilities while maintaining safety for cellular environments .
Case Study: Topical Applications
A notable case study focused on the use of bacterial cellulose membranes enriched with this compound for topical applications. The study highlighted:
- Objective : To evaluate the efficacy of these membranes in delivering antioxidants to skin tissues.
- Methodology : In vitro penetration studies were conducted to assess how well the compound permeated through skin models.
- Results : The membranes demonstrated enhanced penetration characteristics for phenolic acids when combined with this compound, indicating its potential role in dermatological formulations aimed at wound healing and skin regeneration .
Summary of Key Findings
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Observations |
---|---|
Antioxidant Activity | Effective scavenging of free radicals |
Cytotoxicity | Dose-dependent reduction in cell viability |
Biocompatibility | Safe for cellular applications at controlled doses |
Skin Penetration | Enhanced delivery of antioxidants through membranes |
Properties
IUPAC Name |
4-butoxybutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-2-3-7-10-8-5-4-6-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXQRJAQMQQZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274663 | |
Record name | 4-butoxybutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4161-24-4 | |
Record name | 4-butoxybutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butoxybutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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